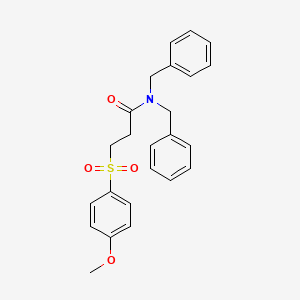

![molecular formula C17H13BrN2O5S B2554521 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 882749-48-6](/img/structure/B2554521.png)

3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

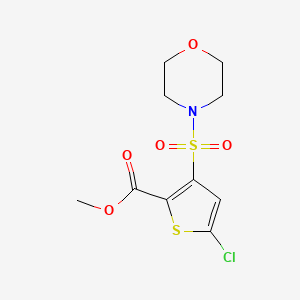

The compound “3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione” is a chemical compound with the linear formula C17H13BrN2O5S . It has a molecular weight of 437.272 .

Molecular Structure Analysis

The molecular structure of this compound consists of a dihydro-1H-pyrrole-2,5-dione group attached to a 4-bromophenyl group via a sulfanyl linkage, and a 2-methoxy-5-nitrophenyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 684.6±55.0 °C at 760 mmHg, and a flash point of 367.8±31.5 °C .Applications De Recherche Scientifique

Luminescent Polymer Development

One significant application of the compound is in the development of luminescent polymers. Zhang and Tieke (2008) synthesized polymers incorporating a pyrrolo[3,4-c]pyrrole-1,4-dione unit, displaying strong fluorescence and solubility in common organic solvents, demonstrating potential in optical and electronic applications (Zhang & Tieke, 2008).

Novel Ring Synthesis

Kimbaris et al. (2004) explored the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, showing transformations involving 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}acetone, highlighting the compound's versatility in organic synthesis (Kimbaris et al., 2004).

Alkylation Studies

Fedorova et al. (2004) conducted studies on the alkylation of related compounds, potentially informing the reactivity and applications of 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione in synthesis and medicinal chemistry (Fedorova et al., 2004).

Caspase-3 Inhibitory Activity

Kravchenko et al. (2005) synthesized compounds related to this chemical, which were identified as potent inhibitors of caspase-3. This suggests potential biomedical applications in the study of apoptosis and related cellular processes (Kravchenko et al., 2005).

Development of Photoluminescent Polymers

Beyerlein and Tieke (2000) discussed π-conjugated polymers containing related dione units, notable for their strong photoluminescence and potential in electronic applications (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibition

Rooney et al. (1983) explored derivatives of similar compounds as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions related to oxalate production (Rooney et al., 1983).

Isomer Synthesis and Analysis

Moroz et al. (2018) studied the synthesis of isomers of related compounds, contributing to the understanding of structural variations and potential applications in medicinal chemistry (Moroz et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(2-methoxy-5-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O5S/c1-25-14-7-4-11(20(23)24)8-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTUOKWBQLKJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)

![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)

![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)

![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)

![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)